molecular formula C21H19N5OS B4423588 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 333418-45-4

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B4423588
CAS No.: 333418-45-4
M. Wt: 389.5 g/mol
InChI Key: QSXHDCOZWOUDSK-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide moiety linked to a naphthalen-1-yl aromatic system.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-2-26-20(16-9-6-12-22-13-16)24-25-21(26)28-14-19(27)23-18-11-5-8-15-7-3-4-10-17(15)18/h3-13H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXHDCOZWOUDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333418-45-4
Record name 2-((4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(1-NAPHTHYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled by reacting the intermediate with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions. This modification alters electronic properties and biological activity.

Reagent(s)ConditionsProduct(s)References
Hydrogen peroxide (H₂O₂)Aqueous, room temperatureSulfoxide derivative ([4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfinyl)
Potassium permanganateAcidic, elevated temperatureSulfone derivative ([4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfonyl)

Research Findings :

  • Oxidation enhances polarity and potential interactions with biological targets, such as enzymes requiring electrophilic centers.

  • Sulfone derivatives exhibit improved metabolic stability compared to sulfanyl analogs .

Hydrolysis of the Acetamide Group

The acetamide group hydrolyzes under acidic or basic conditions, yielding a carboxylic acid and naphthalen-1-amine.

Reagent(s)ConditionsProduct(s)References
HCl (6 M)Reflux, 4–6 hours2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid + naphthalen-1-amine
NaOH (2 M)80°C, 2 hoursSame as above

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Triazole Ring

The sulfanyl group acts as a leaving site for nucleophilic displacement, enabling structural diversification.

NucleophileReagent(s)ConditionsProduct(s)References
ThiolsRSH, DMF, K₂CO₃60°C, 12 hours2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)thioacetamide
AminesRNH₂, DCM, DIEARoom temperature, 24 hours2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]amino}-N-(naphthalen-1-yl)acetamide

Key Observations :

  • Substitution reactions retain the triazole scaffold while introducing functional groups that modulate solubility and target affinity .

  • Thiol-based substitutions are favored in polar aprotic solvents due to improved nucleophilicity.

Reduction Reactions

Reductive cleavage of the sulfanyl group or acetamide moiety can yield simplified derivatives.

Reagent(s)ConditionsProduct(s)References
Sodium borohydride (NaBH₄)Ethanol, refluxPartial reduction of the triazole ring (not fully characterized)
Lithium aluminum hydrideAnhydrous THF, 0°C2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol

Limitations :

  • Over-reduction may degrade the triazole ring, necessitating controlled conditions.

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

ConditionsCatalystProduct(s)References
150°C, toluenePd(OAc)₂Triazolo[1,5-α]pyridine fused with naphthalene
Microwave irradiationNoneIntramolecular cyclization product (unconfirmed structure)

Applications :

  • Cyclized derivatives show enhanced π-π stacking interactions, relevant for materials science.

Comparative Reactivity with Analogues

Reactivity differs significantly compared to structurally similar triazole derivatives:

Compound ModificationReactivity TrendReference
Replacement of pyridin-3-yl with phenylReduced electrophilicity at the triazole ring
Substitution of ethyl with methylFaster hydrolysis due to steric effects

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules. Researchers utilize it in the development of new synthetic pathways and materials.

The biological properties of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide have been extensively studied:

Antimicrobial Activity:
In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound may outperform standard antibiotics.

Anticancer Activity:
Research has shown that the compound exhibits anticancer properties. For instance, in cell line studies involving breast cancer cells (MCF-7 and MDA-MB-231), it significantly reduced cell viability through apoptosis induction mechanisms.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
MDA-MB-23112ROS generation leading to cell death

Anti-inflammatory Activity:
The compound has been evaluated for its anti-inflammatory properties. It effectively inhibits nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study on Antimicrobial Efficacy

A study assessed the efficacy of the compound against pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an alternative antimicrobial agent.

Case Study on Anticancer Mechanisms

In vivo studies involving tumor-bearing mice showed that administration of the compound led to reduced tumor sizes and increased markers of apoptosis in treated groups compared to controls. Histological analyses confirmed these findings.

Research Findings

Recent literature emphasizes the importance of structure–activity relationships (SAR) in understanding the biological activity of triazole derivatives like this compound. Modifications to specific functional groups can enhance potency against various diseases.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name / ID R1 (Triazole Substituents) R2 (Acetamide Substituent) Key Properties/Activities References
Target Compound 4-Ethyl, 5-(pyridin-3-yl) Naphthalen-1-yl High lipophilicity; presumed Orco modulation [1, 8, 16]
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-3-yl) 4-Ethylphenyl Potent insect odorant receptor agonist; EC₅₀ ~20 µM in Drosophila
OLC12 (2-((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) 4-Ethyl, 5-(pyridin-4-yl) 4-Isopropylphenyl Orco agonist; used in electrophysiological assays
N-(2-Biphenylyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-3-yl) 2-Biphenylyl Structural analog with biphenyl group; no activity data
2-{[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide 4-Amino, 5-(3-ethoxyphenyl) Naphthalen-1-yl Enhanced solubility due to ethoxy group; anti-exudative activity (10 mg/kg in rats)
N-(3-Chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methyl, 5-(pyridin-4-yl) 3-Chlorophenyl Chlorophenyl substitution may improve receptor binding

Key Findings from Comparative Analysis

Impact of Pyridine Position :

  • Pyridin-3-yl substitution (target compound, VUAA1) correlates with strong Orco agonism, while pyridin-4-yl analogs (e.g., OLC12) retain activity but may exhibit altered receptor specificity .
  • Electronic effects from pyridine orientation (e.g., 3-pyridinyl vs. 4-pyridinyl) influence hydrogen-bonding interactions with Orco proteins.

Chlorophenyl/Isopropylphenyl: Polar or bulky groups (e.g., 3-chlorophenyl, 4-isopropylphenyl) improve target selectivity or metabolic stability .

Triazole Core Modifications: Ethyl vs. Methyl at R1: Ethyl groups (target compound, VUAA1) enhance steric bulk, possibly stabilizing triazole-protein interactions. Amino or Ethoxy Substituents: 4-Amino-5-(3-ethoxyphenyl) derivatives exhibit anti-exudative activity (e.g., 63% inhibition in rat models at 10 mg/kg), highlighting the role of polar substituents in anti-inflammatory applications .

Synthetic Methods :

  • Most analogs are synthesized via copper-catalyzed 1,3-dipolar cycloaddition (e.g., ) or thiol-alkylation of triazole precursors (e.g., ).
  • Yield and purity depend on substituent reactivity; naphthalene-containing compounds may require optimized recrystallization protocols .

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Molecular Formula : C16H15N5OS
Molecular Weight : 325.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the naphthalene and sulfanyl moieties. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity
Escherichia coliEffective

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes and receptors, modulating their activity. This interaction may disrupt cellular pathways critical for microbial survival or proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties of various triazole derivatives, including our compound. Results indicated significant inhibition against multiple bacterial strains, suggesting its potential as a lead compound in antibiotic development .
  • Mechanism-Based Approaches : Another research article discussed the structural modifications of triazoles to enhance their bioactivity. It was found that specific substitutions could improve binding affinity to target enzymes involved in bacterial resistance mechanisms .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via alkylation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in an alkaline medium (e.g., KOH or NaOH in methanol). Subsequent modifications, such as Paal-Knorr condensation, may introduce additional functional groups. Purification involves recrystallization from ethanol or similar solvents .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirms substituent positions and molecular integrity (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C bond at ~1250 cm⁻¹).
  • LC-MS/HRMS : Validates molecular weight and purity.
  • Elemental analysis : Ensures stoichiometric accuracy .

Q. What preliminary biological activities have been reported?

Derivatives of this scaffold exhibit anti-exudative activity in rodent models (e.g., formalin-induced edema in rats) at doses of 50–100 mg/kg. The naphthyl and pyridinyl groups are hypothesized to enhance binding to inflammatory targets .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Triazole substituents : Replacing the ethyl group with bulkier cycloalkyl moieties (e.g., cycloheptyl) can alter lipophilicity and bioavailability .
  • Sulfanyl linker : Substituting sulfur with oxygen reduces activity, suggesting the thioether group is critical for target interaction .
  • Naphthyl vs. phenyl acetamide : The naphthyl group improves anti-exudative efficacy by 30–40% compared to phenyl analogs, likely due to enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dosage optimization : Discrepancies in anti-exudative activity (e.g., 50% vs. 70% inhibition) may arise from variations in dosing regimens. Standardized protocols (e.g., 75 mg/kg, single dose) improve reproducibility .
  • Model organism selection : Rat strains with differing metabolic profiles (e.g., Wistar vs. Sprague-Dawley) can yield conflicting results. Cross-validation using multiple models is recommended .

Q. How can computational methods guide SAR studies?

  • Molecular docking : Predict binding affinities to targets like COX-2 or TNF-α. Pyridinyl and triazole moieties show strong interactions with catalytic pockets .
  • PASS software : Predicts biological potential (e.g., anticancer or antimicrobial activity) based on structural fingerprints, aiding prioritization of synthetic targets .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Catalyst selection : Zeolite (Y-H) or pyridine improves reaction yields (70–85%) but requires rigorous removal to avoid toxicity in biological assays .
  • Purification : Column chromatography or repeated recrystallization is necessary to achieve >95% purity, confirmed by HPLC .

Methodological Notes

  • Synthetic Optimization : For reproducibility, use anhydrous conditions and monitor reactions via TLC (hexane:ethyl acetate, 8:2) .
  • Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate results with histopathological analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

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